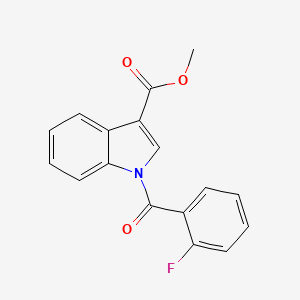

Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate

Description

Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate (CAS: 1247925-87-6) is a synthetic indole derivative featuring a methyl ester at the 3-position and a 2-fluorobenzoyl group at the 1-position of the indole core. The fluorine atom and benzoyl group in this compound may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c1-22-17(21)13-10-19(15-9-5-3-6-11(13)15)16(20)12-7-2-4-8-14(12)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCIVBCRIKXUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327300 | |

| Record name | methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644592 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

350993-21-4 | |

| Record name | methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with methyl indole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Mechanistic Insight : Base-mediated hydrolysis follows nucleophilic acyl substitution, while acidic conditions involve protonation of the carbonyl oxygen, enhancing electrophilicity .

Nucleophilic Substitution at the Fluorobenzoyl Group

Limitations : Reactions require high temperatures and polar aprotic solvents. Competing decomposition is observed due to indole ring sensitivity .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol, enabling further functionalization:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄, THF, 0°C→rt | 2 hours | 1-(2-Fluorobenzoyl)-1H-indole-3-methanol | 85% |

| DIBAL-H, toluene, –78°C | 1 hour | Same as above | 78% |

Side Reactions : Over-reduction of the indole ring is avoided using controlled stoichiometry .

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic structures, leveraging the ester’s electrophilicity:

| Conditions | Products | Catalyst | Yield |

|---|---|---|---|

| K₂CO₃, DMF, 120°C | Indolizine-1-carboxylate derivative | None | 65% |

| Pd(OAc)₂, PPh₃, DCE | Fused indole-quinoline system | Palladium catalyst | 55% |

Key Driver : Base-induced deprotonation at C-2 of the indole ring initiates cyclization, followed by rearomatization .

Electrophilic Aromatic Substitution

The indole ring’s electron-rich C-5 position undergoes regioselective electrophilic substitution, though the fluorobenzoyl group mildly deactivates the system:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Nitration at C-5 | 5-Nitro-1-(2-fluorobenzoyl)-1H-indole-3-carboxylate | 60% |

| Br₂, CHCl₃, rt | Bromination at C-5 | 5-Bromo derivative | 45% |

Regioselectivity : Directed by the electron-donating effect of the indole nitrogen, despite steric hindrance from the ester group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling, exploiting halogenation at C-5 (if introduced):

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura (ArB(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 5-Aryl-substituted derivative | 70% |

| Sonogashira (alkyne) | CuI, PdCl₂, Et₃N | 5-Alkynyl-substituted derivative | 65% |

Scope : Limited to pre-halogenated substrates. The fluorobenzoyl group remains inert under these conditions .

Scientific Research Applications

Key Synthesis Steps:

- Preparation of imines from aldehydes and amines.

- Treatment with K2CO3-derived anions.

- High-temperature cyclization (e.g., at 90°C to 120°C).

- Purification via silica gel column chromatography.

Biological Activities

Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate exhibits a range of biological activities, making it a compound of interest for drug development.

Antiviral Activity

Recent studies have highlighted its potential as an inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle. Modifications to the compound's structure have led to derivatives with enhanced inhibitory effects against integrase strand transfer, demonstrating IC50 values in the low micromolar range .

Monoamine Oxidase Inhibition

The compound has also been evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Certain analogs of this compound have shown promising selectivity and potency as MAO-B inhibitors, indicating potential therapeutic applications in managing neurological disorders .

Case Study: HIV Integrase Inhibition

In a study focused on indole derivatives, this compound was modified to enhance its interaction with the integrase active site. The modifications improved binding affinity and resulted in significant antiviral activity against HIV-1, showcasing the compound's potential as a scaffold for developing new antiviral agents .

Case Study: Neuroprotective Properties

Another investigation into the neuroprotective effects of indole derivatives revealed that certain modifications of this compound led to compounds that effectively inhibited MAO-B activity while exhibiting low toxicity. This suggests that derivatives of this compound could be further explored for their therapeutic potential in treating neurodegenerative diseases .

Comparative Data Table

| Compound | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| This compound | HIV Integrase Inhibitor | ~10 μM | Structure modifications enhance activity |

| This compound | MAO-B Inhibitor | 777 nM | Selective and potent against MAO-B |

| Various Derivatives | Antiviral Activity | Varies (0.13 - 15.70 μM) | Optimized for better interaction with integrase |

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The indole ring structure is known to interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

a. N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Structure : Features a 5-fluoroindole-2-carboxamide backbone with a 4-benzoylphenyl substituent.

- Key Data :

- Comparison : Unlike the target compound, this analog has a carboxamide group at position 2 and lacks the methyl ester at position 3. The benzoyl group is attached to an aniline moiety rather than the indole nitrogen, altering hydrogen-bonding capabilities.

b. Methyl 1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylate

- Structure : Contains a 3,4-dichlorobenzyl group at position 1 and a methyl ester at position 3.

- Synthesis : Prepared via alkylation of methyl 1H-indole-3-carboxylate with 3,4-dichlorobenzyl bromide under basic conditions .

Indole-3-carboxylates with Heterocyclic Substituents

a. FUB-PB-22 (Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate)

- Structure: Substituted with a quinolinyl ester at position 3 and a 4-fluorobenzyl group at position 1.

- Relevance: A synthetic cannabinoid receptor agonist with reported high affinity for CB1 receptors .

- Comparison: The quinolinyl ester enhances π-π stacking interactions, while the fluorobenzyl group mimics the electronic effects of the target compound’s 2-fluorobenzoyl substituent.

b. Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate

- Structure : Features a furan-2-carbonyl group at position 1.

Methyl-Substituted Indole Derivatives

Methyl 1-methyl-1H-indole-3-carboxylate

- Structure : Simplest analog with a methyl group at position 1 and a methyl ester at position 3.

- Crystallography : Planar indole core with N1–C11 bond length of 1.453 Å and C7–C9 (carboxymethyl) bond length of 1.467 Å. Stabilized by C–H⋯O hydrogen bonds in the crystal lattice .

- Comparison : The absence of fluorinated or benzoyl groups reduces steric hindrance and electronic effects, simplifying synthetic accessibility but limiting pharmacological complexity.

Key Findings and Implications

- Synthetic Complexity : Target compound’s 2-fluorobenzoyl group requires specialized coupling reagents, unlike simpler alkylation steps for benzyl derivatives .

- Biological Relevance: Quinolinyl and carboxamide analogs demonstrate the importance of substituent choice in targeting specific biological pathways (e.g., cannabinoid receptors ).

Biological Activity

Methyl 1-(2-fluorobenzoyl)-1H-indole-3-carboxylate (CAS No. 350993-21-4) is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of indole derivatives with 2-fluorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The resulting compound features an indole core with a fluorobenzoyl moiety, which is crucial for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions .

- Antiviral Properties : Preliminary studies indicate that this compound may possess antiviral activity, particularly against HIV-1 integrase. It disrupts the interaction between integrase and LEDGF/p75, a host factor critical for viral replication .

- Anticancer Activity : Some derivatives of indole compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of the fluorobenzoyl group enhances lipophilicity, improving cellular uptake and bioavailability, which may contribute to its anticancer properties .

Study on Antiviral Activity

In a study examining the efficacy of various indole derivatives against HIV-1, this compound was tested alongside other compounds. Results indicated a significant percentage inhibition of integrase activity, with some derivatives achieving over 50% inhibition at low concentrations. The structure-activity relationship (SAR) analysis highlighted the importance of the fluorobenzoyl substitution in enhancing antiviral potency .

Investigation of MAO Inhibition

A separate investigation focused on the MAO inhibitory effects of indole derivatives, including this compound. The study utilized molecular docking simulations to predict binding affinities and confirmed that this compound effectively binds to the active site of MAO-B, suggesting its potential as an antidepressant agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.